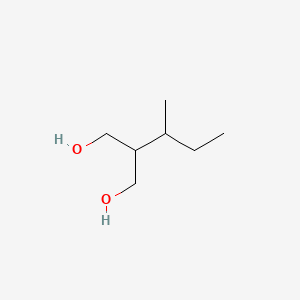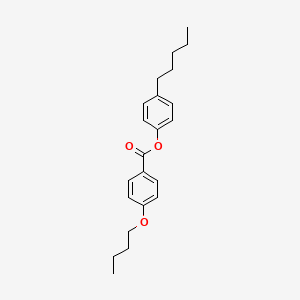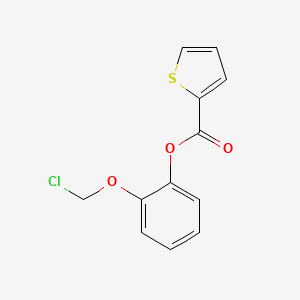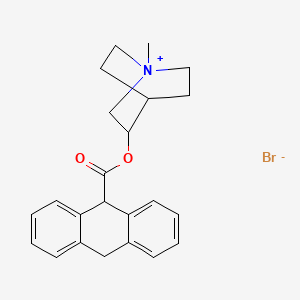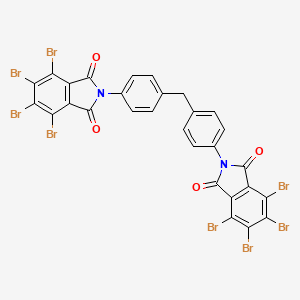
1H-Isoindole-1,3(2H)-dione, 2,2'-(methylenedi-4,1-phenylene)bis[4,5,6,7-tetrabromo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Isoindole-1,3(2H)-dione, 2,2’-(methylenedi-4,1-phenylene)bis[4,5,6,7-tetrabromo-] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of isoindole derivatives, which are characterized by a fused ring system containing nitrogen. The presence of multiple bromine atoms in its structure makes it particularly interesting for research in medicinal chemistry and material science.
Méthodes De Préparation
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2,2’-(methylenedi-4,1-phenylene)bis[4,5,6,7-tetrabromo-] typically involves multi-step organic reactions. One common method includes the condensation of benzyl azides with α-aryldiazoesters under rhodium catalysis, followed by nucleophilic attack and tautomerization . Industrial production methods may involve high-throughput docking and optimization of reaction conditions to achieve high yields and purity .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: The presence of bromine atoms makes it susceptible to oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated quinones, while reduction can produce debrominated isoindole derivatives.
Applications De Recherche Scientifique
1H-Isoindole-1,3(2H)-dione, 2,2’-(methylenedi-4,1-phenylene)bis[4,5,6,7-tetrabromo-] has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mécanisme D'action
The compound exerts its effects primarily through the inhibition of protein kinases, such as Casein Kinase 2 (CK2). It binds competitively to the ATP-binding site of the kinase, preventing phosphorylation of target proteins. This inhibition disrupts various cellular pathways, leading to potential therapeutic effects in cancer and viral infections .
Comparaison Avec Des Composés Similaires
Similar compounds include other tetrahalogeno-isoindole derivatives, such as:
- 4,5,6,7-tetraiodo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl propanoic acid
- 4,5,6,7-tetraiodo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl acetic acid
These compounds share similar structural features and inhibitory effects on protein kinases but differ in their specific halogen substitutions and side chains . The uniqueness of 1H-Isoindole-1,3(2H)-dione, 2,2’-(methylenedi-4,1-phenylene)bis[4,5,6,7-tetrabromo-] lies in its specific bromine substitutions, which may confer distinct electronic and steric properties, influencing its reactivity and biological activity.
Propriétés
Numéro CAS |
32588-74-2 |
|---|---|
Formule moléculaire |
C29H10Br8N2O4 |
Poids moléculaire |
1089.6 g/mol |
Nom IUPAC |
4,5,6,7-tetrabromo-2-[4-[[4-(4,5,6,7-tetrabromo-1,3-dioxoisoindol-2-yl)phenyl]methyl]phenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C29H10Br8N2O4/c30-18-14-15(19(31)23(35)22(18)34)27(41)38(26(14)40)12-5-1-10(2-6-12)9-11-3-7-13(8-4-11)39-28(42)16-17(29(39)43)21(33)25(37)24(36)20(16)32/h1-8H,9H2 |
Clé InChI |
RHFKNNBDKARGKL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C(=C(C(=C4Br)Br)Br)Br)N5C(=O)C6=C(C5=O)C(=C(C(=C6Br)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


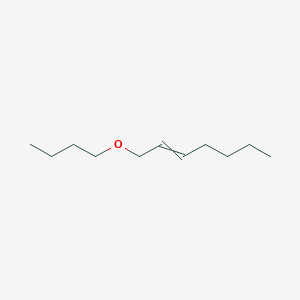
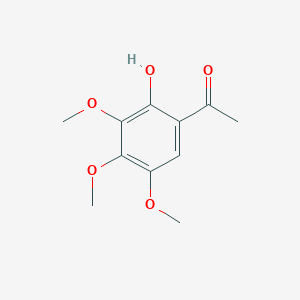
![Benzonitrile, 4-[2-(2-benzofuranyl)ethenyl]-](/img/structure/B14681793.png)
![Benzonitrile, 4-[2-(2-benzofuranyl)ethenyl]-](/img/structure/B14681800.png)




